molecular formula C16H10Br2N2O2 B2513406 2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole CAS No. 305348-15-6

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2513406
CAS No.: 305348-15-6
M. Wt: 422.076
InChI Key: XIYLXOICWPVXGN-UHFFFAOYSA-N
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Description

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with bromofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable benzodiazole precursor under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The bromofuran groups can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a de-brominated product.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets in biological systems. The bromofuran groups may facilitate binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromofuran-2-yl)-1H-benzimidazole
  • 2-(5-bromofuran-2-yl)-1H-indole
  • 2-(5-bromofuran-2-yl)-1H-pyrrole

Uniqueness

Compared to similar compounds, 2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]-1H-1,3-benzodiazole is unique due to its dual bromofuran substitution, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-1-[(5-bromofuran-2-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYLXOICWPVXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)Br)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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